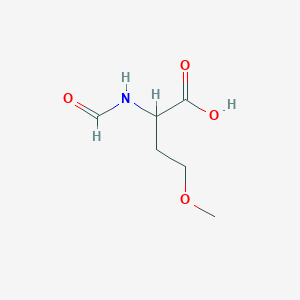

n-Formyl-o-methylhomoserine

Description

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-formamido-4-methoxybutanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

ISOCJYXLCHTMQE-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Formyl-o-methylhomoserine typically involves the formylation of homoserine. One common method is the use of formic acid and a dehydrating agent to introduce the formyl group. The methylation of the hydroxyl group can be achieved using methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of solid acid magnetic nanocatalysts for the N-formylation of primary amines under mild reaction conditions. These catalysts can be reused multiple times without significant loss of activity, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

n-Formyl-o-methylhomoserine can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a primary amine.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the primary amine.

Substitution: The products depend on the substituent introduced.

Scientific Research Applications

n-Formyl-o-methylhomoserine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying protein synthesis and post-translational modifications.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of n-Formyl-o-methylhomoserine involves its interaction with specific molecular targets. For instance, in protein synthesis, the formyl group plays a crucial role in the initiation of translation in bacteria and organelles like mitochondria and chloroplasts. The formyl group is recognized by the ribosome, facilitating the binding of the formylated amino acid to the ribosomal complex .

Comparison with Similar Compounds

O-Acetyl-L-Homoserine

Structure : Homoserine with an acetyl (-OAc) group at the hydroxyl position.

Synthesis : Prepared via acetylation of L-homoserine using acetic anhydride and perchloric acid in glacial acetic acid .

Comparison :

- Functional Groups : O-Acetyl-L-homoserine lacks the formyl group but shares the methylated hydroxyl modification.

- Reactivity : The acetyl group is less electrophilic than the formyl group, reducing susceptibility to nucleophilic attack.

Formoterol-Related Compounds (B and D)

Structure: Formamide-containing derivatives (e.g., Formoterol-related compound B: N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide) . Comparison:

- Functional Groups: Both compounds feature formyl groups, but Formoterol derivatives include aromatic rings and ethanolamine backbones.

- Biological Activity : Formoterol-related compounds are β₂-adrenergic receptor agonists, suggesting that N-formyl-O-methylhomoserine may also interact with biological targets if structurally optimized.

N-Formylmorpholine

Structure : Morpholine ring with a formyl group attached to the nitrogen.

Properties : Used as a polar aprotic solvent in industrial applications .

Comparison :

- Solubility: N-Formylmorpholine’s cyclic structure enhances solubility in organic solvents, whereas this compound’s amino acid backbone may favor aqueous environments.

- Applications : Industrial vs. biochemical uses (e.g., peptide synthesis or metabolic studies).

N-(3-Oxooctanoyl)-DL-Homoserine Lactone

Structure: Homoserine lactone with a 3-oxooctanoyl acyl chain . Comparison:

- Functional Groups : The lactone ring and acyl group differentiate it from this compound.

Methyl N-Formylanthranilate

Structure : Anthranilic acid derivative with formyl and methyl ester groups .

Comparison :

- Molecular Formula: C₉H₉NO₃ vs. C₆H₁₁NO₄ (estimated for this compound).

Data Table: Key Properties of Analogous Compounds

Research Findings and Implications

- Synthetic Accessibility : this compound may require sequential protection/deprotection steps, similar to O-acetyl-L-homoserine synthesis .

- Stability : The formyl group’s electrophilicity could render it prone to hydrolysis, necessitating stabilization strategies observed in formamide pharmaceuticals .

Biological Activity

n-Formyl-o-methylhomoserine is a compound of interest due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article will explore its biological activity, including enzyme inhibition, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a formyl group and a methyl ether. Its molecular formula is C₆H₇NO₃S, and it features a unique structure that influences its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is crucial for therapeutic applications.

- Neurotransmitter Modulation : It may interact with pathways involving neurotransmitters, impacting conditions such as depression and neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

Enzyme inhibition is a significant aspect of this compound's biological activity. The compound has been studied for its interaction with monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism.

Table 1: Inhibition Potency of this compound on MAO Enzymes

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (MAO-A/MAO-B) |

|---|---|---|---|

| This compound | 5.8 | 12.3 | 2.12 |

Note: The IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Kinetic Studies

Kinetic analysis has revealed that this compound exhibits a reversible inhibition mechanism. This suggests that the compound can effectively modulate enzyme activity without permanent alteration to the enzyme structure.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. SAR studies have indicated that modifications to the formyl and methyl groups can significantly affect the compound's potency and selectivity towards specific targets.

Case Study: SAR Analysis of this compound

A recent study explored various analogs of this compound, assessing their inhibitory effects on MAO enzymes. The results highlighted that:

- Methyl Substitutions : Increased methylation at specific positions enhanced selectivity for MAO-A.

- Formyl Group Variations : Alterations in the formyl group led to changes in binding affinity and kinetic parameters.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against certain bacterial strains. The compound exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Q. What are the established synthetic routes for n-Formyl-O-methylhomoserine, and how can their efficiency be rigorously compared?

- Methodological Answer : The synthesis typically involves formylation of O-methylhomoserine using formylating agents like formic acid derivatives (e.g., acetic-formic anhydride). Efficiency comparisons should include reaction yield, purity (via HPLC or LC-MS), and scalability. For reproducibility, document reaction conditions (temperature, solvent, stoichiometry) and characterize intermediates using H/C NMR and FT-IR spectroscopy. Cross-reference spectral data with literature to validate structural integrity . Experimental protocols must align with guidelines for detailed method reporting to ensure reproducibility .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : Essential techniques include:

- NMR Spectroscopy : H and C NMR to verify formyl and methyl ether groups. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- Chromatography : HPLC with UV/Vis or MS detection to assess purity (>95% by area normalization) and identify impurities. Compare retention times with authentic standards if available .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use kinetic modeling (e.g., first-order decay) to calculate half-life. Acidic conditions (pH < 5) may hydrolyze the formyl group, while alkaline conditions (pH > 8) could cleave the methyl ether. Report degradation products using LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) when synthesizing this compound?

- Methodological Answer : Discrepancies often arise from conformational isomers, solvation effects, or impurities. Strategies include:

- Variable Temperature (VT) NMR : Identify dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C to 60°C.

- Computational Modeling : Compare experimental H/C shifts with DFT-calculated values (e.g., B3LYP/6-311++G(d,p)) for proposed conformers .

- Isotopic Labeling : Synthesize C-labeled analogs to assign ambiguous peaks .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., reaction time, catalyst loading). For formylation steps, test alternative reagents (e.g., DMF-DEA as a formyl donor) and protect labile functional groups. Monitor reaction progress in real-time using in-situ FT-IR or Raman spectroscopy. Purify intermediates via flash chromatography to minimize side reactions. Report yields as isolated masses and provide statistical analysis (e.g., ANOVA) for optimization trials .

Q. What role does this compound play in microbial metabolic pathways, and how can its biochemical interactions be mechanistically studied?

- Methodological Answer : The compound may act as a methionine analog or enzyme inhibitor. To study interactions:

- Enzyme Assays : Measure activity of methionine adenosyltransferase or methyltransferases in the presence of the compound. Use LC-MS to track S-adenosylmethionine (SAM) levels.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with target proteins.

- Gene Knockout Models : Use CRISPR/Cas9 to delete homologous genes in model organisms (e.g., E. coli) and assess phenotypic changes .

Q. How can computational chemistry predict the reactivity of this compound in non-aqueous solvents?

- Methodological Answer : Perform density functional theory (DFT) calculations to model solvation effects in solvents like DMSO or THF. Use the SMD implicit solvent model to calculate Gibbs free energy of activation () for key reactions (e.g., formyl group transfer). Validate predictions with experimental kinetic data. Software packages like Gaussian or ORCA are recommended .

Data Analysis & Reporting

Q. How should researchers address conflicting thermochemical data (e.g., ΔfH) for this compound in published studies?

- Methodological Answer : Reconcile discrepancies by:

- Critical Literature Review : Compare experimental methods (e.g., combustion calorimetry vs. computational estimates). Prioritize studies with detailed uncertainty analyses.

- Replicate Key Experiments : Measure enthalpy of formation using bomb calorimetry under standardized conditions.

- Meta-Analysis : Apply statistical models (e.g., weighted averages) to aggregate data from multiple sources .

Q. What are best practices for documenting impurities in this compound samples for regulatory submissions?

- Methodological Answer : Follow ICH Q3A guidelines:

- Identification : Use HRMS and NMR to characterize impurities at >0.1% levels.

- Quantification : Report impurity profiles in tabular format, including retention times (HPLC), MS/MS spectra, and toxicological thresholds.

- Stability Studies : Link impurities to degradation pathways under stress conditions (heat, light, humidity) .

Experimental Design

Q. How to design a study investigating the enzymatic demethylation of this compound?

- Methodological Answer :

- Enzyme Selection : Use cytochrome P450 isoforms or methyltransferases known to act on similar substrates.

- Isotopic Tracing : Incubate with CH-labeled compound and track CO release via GC-MS.

- Kinetic Analysis : Determine and using Michaelis-Menten plots. Include negative controls (heat-inactivated enzymes) to confirm catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.